[(2,4-Dimethylphenyl)amino](oxo)acetic acid
Description
Chemical Identity and Fundamental Properties
(2,4-Dimethylphenyl)aminoacetic acid possesses the molecular formula C₁₀H₁₁NO₃ and is assigned the Chemical Abstracts Service registry number 856336-39-5. The compound exhibits a molecular weight of 193.20 grams per mole, as determined through computational analysis using standard atomic masses. The fundamental structure consists of a 2,4-dimethylphenyl group connected to an amino acid derivative through an amide linkage, with the carboxylic acid functionality providing additional chemical reactivity and potential for further derivatization.
The compound was first catalogued in chemical databases in November 2007, with its most recent structural and property updates occurring in May 2025, indicating ongoing research interest and refinement of its characterized properties. The three-dimensional conformational landscape of this molecule has been extensively studied using computational methods, revealing the presence of multiple stable conformers that contribute to its overall chemical behavior. The presence of both electron-donating methyl groups and electron-withdrawing carbonyl functionalities creates a unique electronic environment that influences reactivity patterns and intermolecular interactions.
Physical property predictions for related compounds in this class suggest specific thermal and solubility characteristics that are influenced by the aromatic substitution pattern and the presence of both hydrogen bond donor and acceptor sites within the molecular framework. The compound demonstrates stability under standard storage conditions, with decomposition primarily occurring under extreme thermal conditions to yield carbon monoxide and nitrogen oxides as primary degradation products.
| Property | Value | Computational Method |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO₃ | Experimental determination |
| Molecular Weight | 193.20 g/mol | PubChem 2.1 calculation |
| Creation Date | November 13, 2007 | Database registry |
| Last Modified | May 24, 2025 | Database update |
International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions
The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(2,4-dimethylanilino)-2-oxoacetic acid, which directly reflects the structural connectivity and functional group arrangement. This nomenclature follows standard conventions for naming substituted aromatic amides, clearly indicating the positions of methyl substituents on the aromatic ring and the nature of the acyl substituent. The term "anilino" specifically denotes the aniline-derived portion of the molecule, while the "2-oxoacetic acid" component describes the glyoxylic acid moiety that forms the amide linkage.
Alternative naming conventions recognized in chemical literature include [(2,4-dimethylphenyl)carbamoyl]formic acid and 2-((2,4-Dimethylphenyl)amino)-2-oxoacetic acid. These variants emphasize different aspects of the molecular structure, with the carbamoyl designation highlighting the amide functionality and the alternative amino acid nomenclature stressing the connectivity pattern. Such naming diversity reflects the compound's potential classification within multiple chemical families and its relevance to different areas of chemical research.
The systematic approach to nomenclature becomes particularly important when considering the relationship between this compound and its structural isomers, such as the 2,6-dimethyl and 2,3-dimethyl analogs. Each positional isomer exhibits distinct properties and reactivities, making precise nomenclature essential for accurate communication within the scientific community. The substitution pattern significantly influences conformational preferences and electronic distribution, as demonstrated in comparative studies of related N-aryl amide compounds.
Chemical database identifiers provide additional means of unambiguous compound identification, with the International Chemical Identifier representation offering a standardized format for computational and database applications. The corresponding International Chemical Identifier Key serves as a shortened hash code that enables rapid database searching and cross-referencing across multiple chemical information systems.
Molecular Structure and Conformational Analysis
The molecular structure of (2,4-Dimethylphenyl)aminoacetic acid exhibits characteristic features of N-aryl amides, with the central amide bond capable of adopting either cis or trans conformations depending on environmental conditions and substituent effects. Computational studies using density functional theory methods have revealed that the preferred conformation is significantly influenced by the electronic properties of the 2,4-dimethyl substitution pattern and the steric interactions between the aromatic ring and the oxoacetic acid moiety.
The aromatic ring system maintains planarity with bond lengths and angles consistent with substituted benzene derivatives. The two methyl substituents at the 2 and 4 positions introduce both electronic and steric effects that modulate the overall molecular geometry. The 2-position methyl group, being ortho to the amino substituent, creates steric hindrance that can force the aromatic ring to adopt a non-planar orientation relative to the amide group, similar to observations reported for related N-aryl amide systems.
Conformational analysis reveals that the compound can exist in multiple stable rotamers around the carbon-nitrogen bond connecting the aromatic ring to the amide functionality. Research on similar N-aryl amides has demonstrated that the preferred conformation depends on the balance between conjugative stabilization and steric repulsion. For tertiary N-alkyl-N-aryl amides, the tendency toward cis conformations increases due to allylic strain between substituents, while secondary amides typically favor trans conformations except under specific steric constraints.
The oxoacetic acid portion of the molecule introduces additional conformational complexity through rotation around the carbon-carbon bond connecting the two carbonyl groups. This structural feature creates opportunities for intramolecular hydrogen bonding interactions that can stabilize specific conformations and influence the overall three-dimensional shape of the molecule. Spectroscopic studies of related compounds have indicated that such intramolecular interactions can significantly affect nuclear magnetic resonance chemical shifts and coupling patterns.
| Structural Feature | Characteristic | Influence on Conformation |
|---|---|---|
| 2,4-Dimethyl substitution | Electron-donating, sterically hindering | Promotes non-planar amide geometry |
| N-Aryl amide linkage | Partial double bond character | Restricted rotation, conformational preference |
| Oxoacetic acid moiety | Electron-withdrawing, hydrogen bonding | Influences overall molecular shape |
| Aromatic ring system | Planar, conjugated | Provides conformational rigidity |
Electronic Distribution and Bonding Patterns
The electronic distribution within (2,4-Dimethylphenyl)aminoacetic acid reflects the interplay between electron-donating methyl substituents and electron-withdrawing carbonyl functionalities, creating a complex electronic landscape that influences both chemical reactivity and physical properties. Natural bond orbital analysis methods, similar to those employed in related studies, provide detailed insights into the charge transfer patterns and orbital interactions that characterize this molecular system.
The 2,4-dimethyl substitution pattern on the aromatic ring introduces electron density through hyperconjugative and inductive effects, with the methyl groups serving as electron-donating substituents that increase the nucleophilicity of the aromatic nitrogen atom. This electronic enhancement facilitates the formation of the amide bond and influences the stability of different conformational states. The electron-rich aromatic system exhibits enhanced conjugation with the amide nitrogen lone pair, leading to partial delocalization of electron density across the aromatic-amide interface.
The oxoacetic acid functionality acts as a strong electron-withdrawing group, creating an electron-deficient carbonyl carbon that is susceptible to nucleophilic attack. The presence of two adjacent carbonyl groups establishes a highly electrophilic center that can participate in various chemical transformations. The carboxylic acid group provides both hydrogen bond donor and acceptor capabilities, contributing to intermolecular association patterns and influencing crystalline packing arrangements.
Computational studies of related N-aryl amide systems have demonstrated that the electronic distribution significantly affects conformational preferences through orbital overlap considerations. The extent of conjugation between the aromatic π system and the amide nitrogen lone pair depends on the dihedral angle between these structural elements, with maximum overlap occurring in planar conformations and reduced conjugation in twisted arrangements. This electronic factor competes with steric interactions to determine the preferred molecular geometry.
The molecular electrostatic potential surface reveals regions of high and low electron density that govern intermolecular interactions and reactivity patterns. The aromatic ring exhibits regions of high electron density suitable for electrophilic attack, while the carbonyl carbons represent electrophilic sites for nucleophilic addition reactions. These electronic characteristics make the compound valuable as an intermediate in synthetic transformations and as a building block for more complex molecular architectures.
Properties
IUPAC Name |
2-(2,4-dimethylanilino)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-3-4-8(7(2)5-6)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMCXMRHZHUXPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589706 | |
| Record name | (2,4-Dimethylanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856336-39-5 | |
| Record name | (2,4-Dimethylanilino)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The synthesis of (2,4-Dimethylphenyl)aminoacetic acid typically involves the reaction of 2,4-dimethylaniline with oxalyl derivatives or oxoacetic acid precursors under controlled conditions. The key step is the formation of the amide bond between the amino group of the 2,4-dimethylaniline and the oxoacetic acid moiety.
A general synthetic scheme is as follows:
- Starting Materials : 2,4-dimethylaniline and oxalyl chloride or ethyl oxalate.
- Amidation Reaction : The amino group of 2,4-dimethylaniline reacts with oxalyl chloride or an activated oxoacetic acid derivative in the presence of a base (e.g., triethylamine) to form the amide intermediate.
- Hydrolysis : If an ester intermediate is formed, it is hydrolyzed under basic conditions (e.g., LiOH in THF/H2O) to yield the free acid (2,4-Dimethylphenyl)aminoacetic acid.
This method is supported by analogous procedures for oxamic acid derivatives reported in the literature, where anilines are reacted with ethyl oxalate or oxalyl chloride followed by hydrolysis to obtain the target oxamic acids.
Detailed Procedure Example
- To a solution of 2,4-dimethylaniline (10 mmol) in dichloromethane (DCM), triethylamine (11 mmol) is added at 0 °C.
- Oxalyl chloride or ethyl oxalate (10 mmol) is added dropwise under stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for 4–6 hours.
- The reaction mixture is then treated with aqueous LiOH solution in THF/H2O (5:1) and stirred at room temperature for 12 hours to hydrolyze any ester intermediates.
- The product is isolated by solvent evaporation and recrystallization from suitable solvents such as dichloromethane/hexanes to yield pure (2,4-Dimethylphenyl)aminoacetic acid.
Comparative Data Table of Preparation Parameters
| Parameter | Conventional Method | Ultrasound-Assisted Method | Patent-Optimized Method |
|---|---|---|---|
| Reaction Time | 4–6 hours (amidation) + 12 hours (hydrolysis) | 1–2 hours (Mannich-type reaction) | Variable, optimized for scale |
| Solvent | Dichloromethane, THF/H2O | DMF, K2CO3 (for related reactions) | Various, including green solvents |
| Temperature | 0 °C to room temperature | Room temperature to mild heating | Controlled temperature profiles |
| Yield | Moderate to good | Improved yields reported | High yields with purity control |
| Purification | Recrystallization | Filtration and recrystallization | Advanced purification techniques |
| Environmental Impact | Moderate (use of chlorinated solvents) | Reduced reaction time, less waste | Emphasis on environmental protection |
Research Findings and Notes
- The amidation step is critical and requires careful control of temperature and stoichiometry to avoid side reactions.
- Hydrolysis conditions must be optimized to prevent degradation of the amide bond.
- Use of ultrasound and molecular sieves can significantly enhance reaction efficiency and reduce time.
- Purity of the final product is typically confirmed by HPLC, NMR, and melting point analysis.
- The compound is classified as an irritant, requiring appropriate safety measures during synthesis and handling.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)aminoacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Reactions
(2,4-Dimethylphenyl)aminoacetic acid is characterized by its amine and carboxylic acid functional groups, making it versatile for various chemical reactions. It can undergo:
- Oxidation : Converts to quinones or other oxidized derivatives.
- Reduction : The oxo group can be reduced to a hydroxyl group, yielding alcohol derivatives.
- Substitution : The dimethylphenyl group can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Acidic or neutral medium |
| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | Anhydrous conditions |
| Substitution | Nucleophiles (amines, thiols) | Basic conditions |
Chemistry
In synthetic organic chemistry, (2,4-Dimethylphenyl)aminoacetic acid serves as a building block for more complex molecules. Its ability to participate in various reactions makes it valuable for creating novel compounds with potential industrial applications.
Biology
Research has indicated that this compound may act as an enzyme inhibitor or a ligand in receptor studies. For instance, it has been investigated for its interaction with metabolic enzymes, which could lead to insights into metabolic regulation and potential therapeutic targets.
Medicine
The compound's therapeutic potential is being explored in several areas:
- Anti-inflammatory Properties : Studies suggest that (2,4-Dimethylphenyl)aminoacetic acid may inhibit inflammatory pathways.
- Anticancer Activity : Preliminary research indicates that it could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Studies
-
Enzyme Inhibition Study :
- A study examined the inhibitory effects of (2,4-Dimethylphenyl)aminoacetic acid on a specific enzyme involved in the inflammatory response. The results demonstrated significant inhibition compared to control groups, suggesting its potential as a therapeutic agent against inflammatory diseases.
-
Anticancer Research :
- In vitro studies assessed the effects of (2,4-Dimethylphenyl)aminoacetic acid on various cancer cell lines. The compound exhibited cytotoxic effects at certain concentrations, indicating its potential role in cancer treatment strategies.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (2,4-Dimethylphenyl)aminoacetic acid and its analogs:
| Compound Name | Structural Features | Molecular Weight (g/mol) | Key Applications/Properties | References |
|---|---|---|---|---|
| (2,4-Dimethylphenyl)aminoacetic acid | 2,4-Dimethylphenyl group, free carboxylic acid | 207.22 (C₁₀H₁₁NO₃) | Intermediate for hydrazide derivatives; potential bioactive precursor | |
| [(2,4-Dimethylphenyl)amino]oxo-acetic acid hydrazide | Hydrazide group replaces carboxylic acid | 209.23 (C₁₀H₁₃N₃O₂) | Enhanced reactivity for condensation reactions (e.g., with aldehydes to form hydrazones) | |
| 479M04 (Metazachlor metabolite) | Pyrazolylmethyl group at amino position, free carboxylic acid | 301.35 (C₁₄H₁₅N₃O₃) | Herbicide metabolite; regulated in residue definitions for agricultural enforcement | |
| {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid | Thiazolidinone ring fused with 4-methylphenyl group | 278.30 (C₁₂H₁₂N₂O₄S) | Potential enzyme inhibition (e.g., aldose reductase) due to thiazolidinone moiety | |
| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | Ethyl ester, 3-fluoro-4-methylphenyl group | 239.23 (C₁₁H₁₂FNO₃) | Improved lipophilicity for membrane permeability in prodrug design |
Structural and Functional Insights
- Hydrazide derivatives (e.g., [(2,4-Dimethylphenyl)amino]oxo-acetic acid hydrazide) exhibit greater nucleophilicity, enabling their use in synthesizing hydrazone-linked conjugates for drug delivery .
- Pharmacological Relevance: Metabolites such as 479M04 highlight the role of α-ketoamides in agrochemical degradation pathways, where sulfonic acid derivatives (e.g., 479M08) increase water solubility for environmental clearance . Thiazolidinone-containing analogs demonstrate bioactivity in diabetes research, where the heterocyclic ring interacts with enzyme active sites .
- Synthetic Utility: Esterified derivatives (e.g., ethyl (3-fluoro-4-methylphenyl)aminoacetate) are pivotal in prodrug strategies, masking carboxylic acid groups to improve bioavailability .
Biological Activity
(2,4-Dimethylphenyl)aminoacetic acid is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. This article provides a comprehensive overview of the biological activity of (2,4-Dimethylphenyl)aminoacetic acid, including its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure
The molecular structure of (2,4-Dimethylphenyl)aminoacetic acid can be represented as follows:
This structure features a dimethyl-substituted phenyl ring attached to an amino group and an oxoacetic acid moiety, which contributes to its reactivity and biological properties.
Research indicates that (2,4-Dimethylphenyl)aminoacetic acid may interact with specific enzymes and receptors, modulating their activity. The mechanisms include:
- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate binding or catalysis. This inhibition can lead to alterations in metabolic pathways critical for cellular function.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways that affect cellular responses.
Biological Activities
The biological activities attributed to (2,4-Dimethylphenyl)aminoacetic acid include:
- Anticancer Properties : Preliminary studies suggest potential anticancer effects through the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation by inhibiting pro-inflammatory mediators.
- Antimicrobial Activity : Some studies indicate that it may possess antimicrobial properties against various pathogens, making it a candidate for further investigation in pharmacological applications .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study investigated the effects of (2,4-Dimethylphenyl)aminoacetic acid on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting that the compound may induce apoptosis through the activation of caspase pathways. This finding positions it as a potential lead compound for cancer therapy.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that (2,4-Dimethylphenyl)aminoacetic acid significantly decreased the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in activated macrophages. This effect was attributed to the inhibition of NF-kB signaling pathways, highlighting its therapeutic potential in treating inflammatory diseases.
Applications in Research and Medicine
(2,4-Dimethylphenyl)aminoacetic acid is being explored for various applications:
- Pharmaceutical Development : As an intermediate in synthesizing novel therapeutic agents targeting metabolic disorders and inflammatory diseases.
- Biochemical Research : Utilized in studies investigating enzyme kinetics and receptor-ligand interactions due to its ability to modulate biological processes.
Q & A
Q. What are the primary synthetic routes for (2,4-Dimethylphenyl)aminoacetic acid?
The compound is typically synthesized via a two-step process:
- Step 1 : React 2,4-dimethylaniline with ethyl oxalyl chloride to form the intermediate ethyl (2,4-dimethylphenyl)aminoacetate.
- Step 2 : Hydrolyze the ester under alkaline conditions (e.g., NaOH/ethanol) to yield the carboxylic acid. Purification is achieved via recrystallization using ethanol/water mixtures. This method mirrors protocols for structurally related oxamic acid derivatives .
Q. How is the molecular structure of (2,4-Dimethylphenyl)aminoacetic acid validated?
Key techniques include:
- NMR Spectroscopy : H and C NMR in deuterated DMSO confirm hydrogen bonding between the amine (N–H) and carbonyl (C=O) groups.
- Infrared Spectroscopy : Stretching frequencies at ~1700 cm (C=O) and ~3300 cm (N–H) validate functional groups.
- X-ray Diffraction : Resolves planar geometry and intramolecular hydrogen bonding, critical for stability .
Q. What solvents and conditions are optimal for recrystallization?
Ethanol-water mixtures (7:3 v/v) at 4°C yield high-purity crystals. Avoid polar aprotic solvents (e.g., DMF) due to poor solubility .
Advanced Research Questions
Q. How can tautomeric forms of (2,4-Dimethylphenyl)aminoacetic acid be analyzed?
- Dynamic NMR : Monitors keto-enol tautomerism in DMSO- at variable temperatures (25–80°C).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict energy differences between tautomers. The keto form is more stable by ~5 kcal/mol .
Q. What methodologies assess environmental persistence in soil?
- HPLC/MS-MS : Quantifies metabolites in soil extracts with a detection limit of 0.1 µg/kg.
- Degradation Studies : Incubate soil samples (25°C, 60% moisture) and monitor parent compound decay over 30 days. Half-life ranges from 7–14 days depending on microbial activity .
Q. How are metabolic pathways of this compound characterized?
- In Vitro Assays : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at the 2-methyl group).
- LC-HRMS : Detects metabolites with mass accuracy <2 ppm. Major pathways involve oxidative demethylation and conjugation .
Q. What computational tools predict interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Screens against cytochrome P450 enzymes (e.g., CYP3A4) to predict binding affinities (∆G < -8 kcal/mol).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Analytical Methodologies Comparison
| Technique | Application | Detection Limit | Reference |
|---|---|---|---|
| HPLC/MS-MS | Soil metabolite quantification | 0.1 µg/kg | |
| NMR Spectroscopy | Tautomerism analysis | 1 mM (in DMSO-) | |
| LC-HRMS | Metabolic profiling | 0.01 µg/mL |
Key Challenges in Research
- Stereochemical Stability : The compound’s planar structure may lead to racemization under acidic conditions. Use chiral HPLC (Chiralpak IA column) to monitor enantiopurity .
- Environmental Impact : Hydrophilic metabolites (logP < 1) may leach into groundwater. Implement solid-phase extraction (SPE) with C18 cartridges for trace analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
